REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O.[F-].[Cs+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12] |f:2.3,6.7.8|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
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Name
|
|
Quantity
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9.4 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
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25.4 g
|
Type
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reactant
|
Smiles
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[F-].[Cs+]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
|
|
Quantity
|
1.25 g
|
Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was purged with vacuum for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
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the reaction mixture was degassed with N2 at RT for 10 min
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Duration
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10 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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FILTRATION
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Details
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was filtered through a pad of Celite
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under vacuum
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Type
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CUSTOM
|
Details
|
to afford a yellow solid
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Type
|
CUSTOM
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Details
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After purification by flash chromatography (silica, DCM containing 1% of AcOH)
|
Name
|
|
Type
|
product
|
Smiles
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FC1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |